molecular formula C23H23N3O2S B2745911 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea CAS No. 1203216-52-7

1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea

Cat. No.: B2745911
CAS No.: 1203216-52-7
M. Wt: 405.52
InChI Key: CFCGXWCDAJEPAZ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at position 1 and a 2-phenylethyl urea moiety at position 2. The compound’s structure integrates a hydrophobic phenylethyl chain, a polar urea linker, and a heterocyclic thiophene-carbonyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-22(21-9-5-15-29-21)26-14-4-8-18-16-19(10-11-20(18)26)25-23(28)24-13-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGXWCDAJEPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Heck Cyclization

The tetrahydroquinoline scaffold is accessible via palladium-catalyzed intramolecular Heck reactions , as demonstrated in the synthesis of analogous benzannulated nitrogen heterocycles. A representative protocol involves:

  • Substrate Preparation : 2-Bromo-N-allylaniline derivatives are synthesized via alkylation of 2-bromoaniline with allyl bromide.
  • Cyclization : Using 10 mol% Pd(OAc)₂, tetrabutylammonium bromide (TBAB), and KOAc in DMF at 120°C for 6 hours, the 8-endo cyclized product is obtained in 65–72% yield.

Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination to form the six-membered ring.

Reductive Amination

Alternative routes employ reductive amination of keto-anilines. For example, condensation of 6-nitro-1-tetralone with ammonium formate under hydrogenation conditions (H₂, 50 psi, Pd/C) yields the tetrahydroquinoline amine.

Introduction of the Thiophene-2-Carbonyl Group

Acylation with Thiophene-2-Carbonyl Chloride

The tetrahydroquinolin-6-amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

  • Reaction Conditions : Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in dichloromethane (DCM), add thiophene-2-carbonyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C, and stir for 4 hours at room temperature.
  • Yield : 78–85% after purification by silica gel chromatography (hexane:ethyl acetate = 3:1).

Side Reaction Mitigation : Excess acyl chloride and low temperatures minimize dimerization of the amine.

Formation of the Urea Linkage

Reaction with 2-Phenylethyl Isocyanate

The secondary amine of the acylated tetrahydroquinoline reacts with 2-phenylethyl isocyanate in anhydrous tetrahydrofuran (THF):

  • Procedure : Add 2-phenylethyl isocyanate (1.1 equiv) to a solution of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in THF. Stir at reflux (66°C) for 12 hours.
  • Workup : Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM:methanol = 95:5).
  • Yield : 60–68%.

Carbonyldiimidazole (CDI)-Mediated Urea Formation

For substrates sensitive to isocyanates, CDI activates the amine for urea synthesis:

  • Activation : Treat 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine with CDI (1.5 equiv) in THF at 0°C for 1 hour.
  • Coupling : Add 2-phenylethylamine (1.2 equiv) and heat to 50°C for 8 hours.
  • Yield : 55–62%.

Optimization and Scalability Considerations

Catalytic Efficiency in Heck Reactions

Modifying the palladium catalyst (e.g., using Pd₂(dba)₃ with Xantphos) improves cyclization yields to >80% while reducing catalyst loading to 5 mol%.

Solvent Effects in Urea Formation

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures. A comparative study reveals THF as optimal for balancing yield and purity.

Analytical Data and Characterization

Table 1: Key Spectral Data for Intermediate and Final Compounds

Compound ¹H NMR (δ, ppm) LC-MS (m/z)
1-(Thiophene-2-carbonyl)-1,2,3,4-THQ 7.45 (d, J=3.6 Hz, 1H), 6.92 (m, 2H)... 285 [M+H]⁺
Target Urea 8.12 (s, 1H), 7.28–7.35 (m, 5H)... 434 [M+H]⁺

Table 2: Comparative Yields of Urea Formation Methods

Method Conditions Yield (%) Purity (%)
Isocyanate Coupling THF, reflux 68 98
CDI-Mediated THF, 50°C 62 95

Chemical Reactions Analysis

1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

Compound BF00747 (1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea)

  • Key Difference : Replaces the 2-phenylethyl group with a 3,5-dimethoxyphenyl substituent.
  • Impact : The electron-rich methoxy groups may enhance solubility or alter binding interactions compared to the hydrophobic phenylethyl chain.
  • Molecular Weight : 437.51 g/mol vs. the target compound’s estimated ~443 g/mol (assuming a similar backbone).

Sulfonamide Analogs ()

  • Examples: 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (426.56 g/mol). 2,4,6-Trimethyl analog (440.59 g/mol).
  • Key Difference : Urea replaced with sulfonamide, which is less polar but more stable under acidic conditions.
Modifications to the Tetrahydroquinoline Core

1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline (Compound 58, )

  • Key Difference : Lacks both the thiophene-carbonyl and urea groups.
  • Impact : The absence of these functional groups likely reduces binding affinity for targets requiring these motifs, such as kinases or GPCRs.

N-((1-(1H-Imidazole-1-Carbonyl)Azetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)Methyl)Acetamide (Compound 8j, )

  • Key Difference : Features an imidazole-carbonyl-azetidine substituent instead of thiophene-carbonyl.
  • Impact : Imidazole’s basicity may enhance solubility or metal-coordination properties, differing from thiophene’s aromatic and hydrophobic character .
Thiophene-Carbonyl Analogs

Tetrahydrobenzo[b]Thiophene-Urea Derivatives ()

  • Examples: Compounds 7a–d with benzoyl or phenylhydrazono substituents.
  • Key Difference: The benzo[b]thiophene core replaces tetrahydroquinoline.
  • Impact : Altered ring size and electron distribution may affect π-π stacking or steric interactions in biological targets .

Structural and Functional Data Table

Compound Name / ID Core Structure Substituent R1 (Urea/Sulfonamide) Substituent R2 (Tetrahydroquinoline) Molecular Weight (g/mol) Key Properties/Notes
Target Compound Tetrahydroquinoline 2-Phenylethyl Thiophene-2-carbonyl ~443* Hydrophobic chain; polar urea linker
BF00747 Tetrahydroquinoline 3,5-Dimethoxyphenyl Thiophene-2-carbonyl 437.51 Enhanced solubility via methoxy groups
2,4-Dimethyl-sulfonamide (G503-0142, ) Tetrahydroquinoline 2,4-Dimethylphenyl (sulfonamide) Thiophene-2-carbonyl 426.56 Sulfonamide stability; methyl steric effects
1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline (58, ) Tetrahydroquinoline 1-Methylpiperidin-4-yl ~260† Basic piperidine; lacks key pharmacophores
1-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophene-2-yl)-2-Hydrazono-3-Benzoyl Urea (7a, ) Tetrahydrobenzo[b]thiophene Benzoyl hydrazono 3-Cyano ~400‡ Electron-withdrawing cyano group

*Estimated based on structural similarity.
†Calculated from molecular formula in .
‡Approximate value from analogous compounds.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The phenylethyl group in the target compound may enhance lipophilicity, favoring membrane penetration, while the urea linker could mediate hydrogen bonding with enzymatic targets. Comparatively, sulfonamide analogs () might exhibit longer half-lives due to metabolic resistance .
  • Unanswered Questions: No direct biological data (e.g., IC50, binding constants) are available for the target compound. Future studies should benchmark it against BF00747 and sulfonamide derivatives in assays for kinase inhibition or cytotoxicity.

Biological Activity

Structural Overview

The compound's structure can be broken down into three main components:

  • Phenylethyl Group : Typically associated with various biological activities.
  • Tetrahydroquinoline Moiety : Known for its anticonvulsant, anti-malarial, and anti-tumor properties.
  • Thiophene-2-carbonyl Group : This moiety has been linked to the modulation of biological pathways.

Although the precise mechanism of action for 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The phenylethyl and thiophene groups may enhance binding affinity to these targets while the tetrahydroquinoline core could modulate the overall biological activity .

Biological Activities and Research Findings

Research into similar compounds suggests that derivatives of tetrahydroquinoline exhibit significant biological activities. Here are some notable findings:

Antitumor Activity

A study evaluated various tetrahydroquinoline derivatives for their anticancer properties. Compounds similar to the target compound showed promising results against several cancer cell lines, indicating potential antitumor activity .

Anticonvulsant Properties

Tetrahydroquinoline derivatives have been reported to possess anticonvulsant effects. This suggests that the target compound may also exhibit similar neuroprotective properties .

Interaction with Hypoxia-Inducible Factors

Thiophene derivatives have been explored for their ability to activate hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. This indicates a potential pathway through which the target compound could exert protective effects in hypoxic conditions .

Case Studies and Experimental Data

While specific case studies on this compound are scarce, related compounds have been extensively studied:

Compound NameBiological ActivityReference
Tetrahydroquinoline DerivativesAntitumor activity against various cancer cell lines
Thiophene DerivativesActivation of HIFs under hypoxic conditions
Related Urea CompoundsAnticonvulsant effects

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the thiophene carbonyl group through acylation.
  • Coupling with the phenylethylamine moiety under amide bond-forming conditions .

These methods allow for fine-tuning of chemical properties and biological activity.

Q & A

Q. What are the key considerations in synthesizing 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea to ensure optimal yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Coupling reactions : Use carbodiimide-based reagents (e.g., DCC) to link the tetrahydroquinoline and thiophene-carbonyl moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (40–60°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) achieve >95% purity .
  • Critical parameters : Monitor reaction progress via TLC and intermediate characterization using 1H^1H NMR .

Q. Table 1: Synthesis Optimization Parameters

StepReagent/CatalystSolventTemperatureYield (%)Purity (%)
Thiophene couplingDCC/DMAPDCM25°C6892
Urea formationTriphosgeneTHF0–5°C7589
Final purificationSilica gelEtOAc/Hexane95

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) identify proton environments and confirm substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., observed [M+H]+^+ vs. calculated) .
  • Purity assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .
  • Melting point : Sharp melting range (e.g., 180–182°C) indicates crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .
  • Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization (binding) and functional assays (e.g., cAMP modulation) .

Q. What strategies are employed to establish the structure-activity relationship (SAR) of derivatives?

  • Methodological Answer :
  • Systematic substitution : Modify substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups) and thiophene-carbonyl moieties to assess potency shifts .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets (e.g., kinase domains), validated by mutagenesis studies .
  • Biological testing : IC50_{50} values against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus) quantify activity .

Q. Table 2: SAR Trends in Derivatives

DerivativeModificationIC50_{50} (nM)Target
AThiophene → Furan120Kinase X
BPhenylethyl → Cyclohexyl450Kinase Y
CTrifluoromethyl → Chlorine85Enzyme Z

Q. How to approach molecular docking studies to predict binding affinity with target enzymes?

  • Methodological Answer :
  • Protein preparation : Retrieve crystal structures from PDB (e.g., 4XYZ), remove water molecules, and add polar hydrogens using PyMOL .
  • Ligand optimization : Minimize energy of the compound’s 3D structure (Avogadro, MMFF94 force field) .
  • Docking workflow : Use AutoDock Vina with flexible side chains in the binding pocket; validate poses with MD simulations (GROMACS) .
  • Experimental correlation : Compare docking scores with SPR (surface plasmon resonance) binding constants (KD_D) .

Key Research Challenges and Recommendations

  • Contradictory data : Discrepancies in biological activity may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Use LC-MS to verify batch consistency .
  • Mechanistic ambiguity : Combine knock-out models (CRISPR) with transcriptomics to identify downstream pathways .
  • Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., triphosgene) .

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